N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that stands out due to its unique structure and diverse applications in scientific research. The compound's intriguing molecular framework includes a pyrido[2,3-d]pyrimidine core, a thiophene moiety, and a cyclopentanecarboxamide group, making it a point of interest in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the pyrido[2,3-d]pyrimidine intermediate through cyclization reactions involving substituted pyridine and formamide derivatives. Following this, the 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl chain is introduced via alkylation reactions. The final step often involves the formation of the carboxamide group through the reaction of the resulting compound with 1-(thiophen-2-yl)cyclopentanecarboxylic acid under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound are largely based on optimizing reaction conditions to ensure high yield and purity. Typically, this involves the use of high-throughput synthesis techniques, advanced catalysts, and careful control of reaction parameters such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Oxidative conditions can modify the thiophene or pyrimidine moieties.
Reduction: : Reductive conditions might target the pyrimidine ring or the carboxamide group.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the ethyl chain.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens, nitrating agents for electrophilic substitution; organolithium reagents for nucleophilic substitution.
Major Products Formed
Reactions of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide often yield products that include modified pyrimidine or thiophene structures, altered ethyl chains, or transformed carboxamide groups depending on the reaction type and conditions.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several notable applications across diverse scientific disciplines:
Chemistry: : Used as a synthetic intermediate for more complex molecules.
Biology: : Investigated for its interactions with various biomolecules and potential as a biochemical probe.
Medicine: : Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets within cells. It can bind to enzymes, receptors, or other proteins, thereby modulating biological pathways. For instance, its pyrido[2,3-d]pyrimidine core might interact with nucleotide-binding sites in certain enzymes, while the thiophene and cyclopentanecarboxamide groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include those with pyrimidine, thiophene, or cyclopentane structures but differ in functional groups or overall molecular architecture. Examples include:
N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: : Lacks the pyrido ring but retains the core functionalities.
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(phenyl)cyclopentanecarboxamide: : Replaces the thiophene with a phenyl group.
The uniqueness of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide lies in its specific combination of functional groups and molecular structure, which confers distinctive chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-16-13-5-3-9-20-15(13)22-18(26)23(16)11-10-21-17(25)19(7-1-2-8-19)14-6-4-12-27-14/h3-6,9,12H,1-2,7-8,10-11H2,(H,21,25)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFLMADAZXMGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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